molecular formula C19H19ClN2O3 B2555304 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954068-26-9

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2555304
CAS No.: 954068-26-9
M. Wt: 358.82
InChI Key: HKTSCGICDWRLMN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS Registry Number: 954068-26-9) is a synthetic organic compound with molecular formula C₁₉H₁₉ClN₂O₃ and molecular weight of 358.82 g/mol . This benzamide derivative features a morpholine ring substituted at the 2-position with a phenyl group, connected via an ethylene linker to a benzamide moiety containing a chlorine substituent at the ortho position of the phenyl ring . The compound's structural complexity, incorporating multiple pharmacophoric elements including the chlorinated aromatic system, morpholine ring, and amide linkages, makes it a valuable intermediate for medicinal chemistry research and drug discovery programs. Researchers investigating protein tyrosine phosphatase modulation may find this compound particularly interesting, as structurally similar benzamide derivatives have demonstrated potential as modulators of these enzymatic targets . The morpholine component contributes to enhanced solubility properties while the chloro-substituted benzamide structure provides a versatile scaffold for chemical modification. This compound is offered exclusively for research applications in non-human studies and is not intended for diagnostic or therapeutic use. Appropriate safety protocols should be followed when handling this material, and it should be used only by qualified researchers in controlled laboratory settings. Available packaging options range from 1mg to 10mg, with custom quantities potentially available upon request.

Properties

IUPAC Name

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTSCGICDWRLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the benzamide core.

    Introduction of the Morpholine Ring: The benzamide core is then reacted with a morpholine derivative under controlled conditions to introduce the morpholine ring.

    Final Coupling: The final step involves coupling the morpholine-substituted benzamide with a phenyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

The compound has shown promising biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of benzamides, including compounds similar to 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide, exhibit significant activity against various bacterial and fungal strains. For instance, a study highlighted the synthesis of a series of chloro-hydroxy benzamides that demonstrated comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin against mycobacterial and fungal strains .

CompoundActivity TypeReference
IsoniazidAntimicrobial
CiprofloxacinAntimicrobial
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamideAntimicrobial (potential)Current Study

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Research has shown that modifications to the morpholine ring and the benzamide moiety can significantly influence the pharmacological properties. For example, variations in substituents on the phenyl group or alterations in the carbon chain length attached to the morpholine can enhance or reduce biological activity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituent on Phenyl RingIncreased potency against specific strains
Length of Carbon Chain on MorpholineAffects lipophilicity and membrane permeability
Chlorination PositionInfluences binding affinity to target enzymes

Therapeutic Potential

The therapeutic applications of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide extend beyond antimicrobial activity. Preliminary studies suggest potential roles in treating conditions related to inflammation and cancer due to its structural similarity with other bioactive compounds. For instance, compounds with similar morpholine structures have exhibited anti-inflammatory properties and cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzamide derivatives showed significant inhibition against resistant bacterial strains, suggesting that further exploration into derivatives like 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide could yield effective treatments for resistant infections .
  • Cytotoxicity in Cancer Models : Another investigation into related compounds revealed their ability to induce apoptosis in cancer cells, indicating potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

JNJ-63533054
  • Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide .
  • Key Differences : Replaces the 2-phenylmorpholine group with a phenylethylamine substituent.
  • Activity: Acts as a potent GPR139 agonist (low nM affinity) and is radiolabeled for receptor-binding studies. It is displaced by endogenous ligands like L-Trp and L-Phe, suggesting a role in neurotransmitter regulation .
  • Relevance : Highlights the importance of the ethyl-carboxamide linker in GPCR targeting, though the morpholine ring in the target compound may enhance metabolic stability compared to the simpler amine in JNJ-63533053.
4-Chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide
  • Structure : 4-Chloro substitution on benzamide, 3-oxomorpholine substituent .
  • Key Differences : Chlorine at position 4 (vs. 2) and a 3-oxo-morpholine group (vs. 2-phenylmorpholine).
  • The 4-chloro substitution could reduce steric hindrance compared to 2-chloro derivatives.
N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylazol-2-yl)benzamide
  • Structure : Incorporates a sulfamoyl-thiazole-azole-benzamide framework .
  • Key Differences : Replaces the morpholine with a sulfamoyl-thiazole group.
  • Activity: Designed as a carbonic anhydrase inhibitor (implied by sulfamoyl group) or antimicrobial agent.

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility Key Functional Groups Bioactivity Insights
Target Compound ~3.5 Moderate 2-Cl, morpholine, carboxamide Likely CNS-targeted (GPCR)
JNJ-63533054 ~2.8 High 3-Cl, phenylethylamine GPR139 agonist
4-Chloro-N-[2-(3-oxomorpholinyl)ethyl]benzamide ~2.9 Moderate 4-Cl, 3-oxomorpholine Undisclosed (potential enzyme inhibitor)
Sulfamoyl-thiazole-benzamide ~4.1 Low Sulfamoyl, thiazole Carbonic anhydrase inhibition

*Estimated using fragment-based methods.

  • Chlorine Position : 2-Chloro substitution (target compound) may enhance steric interactions in target binding compared to 4-chloro derivatives .
  • Morpholine vs. Thiazole : Morpholine improves aqueous solubility, while thiazole increases lipophilicity and membrane permeability .

Biological Activity

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR) that inform its pharmacological profile.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is C17H19ClN2O2. The compound features a chloro substituent, an oxo group, and a morpholine ring, which contribute to its biological activity.

Research indicates that compounds similar to 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide may exert their effects through modulation of cellular stress responses, particularly in pancreatic β-cells. The compound has been studied for its protective effects against endoplasmic reticulum (ER) stress, a critical factor in diabetes development.

Key Findings:

  • β-cell Protection : Analog studies have shown that certain derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, compounds with similar scaffolds demonstrated maximum activity at concentrations as low as 0.1μM0.1\,\mu M .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and morpholine rings significantly affect the potency and efficacy of these compounds. Notably, the introduction of electron-withdrawing groups such as trifluoromethyl (CF3) at specific positions on the phenyl ring enhanced protective activity .

Biological Activity Data

The following table summarizes the biological activities of various analogs related to 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide:

CompoundMax Activity (%)EC50 (µM)Comments
WO5m1000.1 ± 0.01Strong β-cell protective activity
5g (4-CF3)8813 ± 1Significant activity with favorable SAR
5h (3-CF3)4632 ± 7Less potent than 5g
5a4518.6 ± 4Moderate activity; less favorable substitutions

Case Studies

  • Diabetes Research : In a study focused on ER stress-induced β-cell dysfunction, derivatives of benzamide were tested for their ability to mitigate cell death. The findings indicated that modifications to the benzamide structure could lead to improved solubility and bioactivity, making them promising candidates for further drug development .
  • Cancer Cell Lines : Another study evaluated the effects of similar compounds on various cancer cell lines, finding that certain analogs exhibited selective cytotoxicity against specific tumor types while sparing normal cells, highlighting their potential as targeted therapies .

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